3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride
Overview
Description
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N5 and its molecular weight is 266.17 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound’s interaction with c-Met kinase suggests its potential as an anti-cancer agent, as c-Met is often overexpressed in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its inhibition of c-Met kinase disrupts downstream signaling pathways, leading to alterations in gene expression and cellular behavior . This mechanism of action highlights its potential as a targeted therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . These interactions are essential for understanding its pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct it to particular compartments or organelles, impacting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5.2ClH/c1-7-11-12-9-6-13(2-3-14(7)9)8-4-10-5-8;;/h8,10H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUSYZIYQOWPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCN(C2)C3CNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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